BLI-489, also known as BLI-489 hydrate, is a novel bicyclic penem derivative under investigation for its potential as a β-lactamase inhibitor. [, ] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics, a broad class of antibiotics that includes penicillins, cephalosporins, carbapenems, and monobactams. [] BLI-489 has shown activity against class A, C, and D β-lactamases, making it a promising candidate for combating antibiotic resistance. [, , , , , , , ]
BLI-489 acts as a β-lactamase inhibitor, preventing the degradation of β-lactam antibiotics by bacterial enzymes. [, , , , , , , ] By inhibiting these enzymes, BLI-489 restores the activity of β-lactam antibiotics against resistant bacterial strains. [, , , , , , , ] One study suggests that BLI-489 achieves this by binding to the active sites of β-lactamases, particularly those belonging to the OXA-24 and OXA-58 families, effectively inhibiting their enzymatic activity. []
BLI-489 has been primarily investigated for its potential in combating antibiotic resistance, specifically against Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp. [, , ] These bacteria pose significant challenges in healthcare settings due to their multidrug-resistant nature. []
Research has demonstrated that BLI-489 exhibits synergistic effects when combined with various β-lactam antibiotics, including piperacillin, imipenem, and meropenem. [, , , , , , ] This synergy enhances the effectiveness of these antibiotics against a wide range of carbapenemase-producing carbapenem-resistant Enterobacterales (CRE), including Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae. []
BLI-489 has shown promising activity against a diverse range of β-lactamases, including class A (including extended-spectrum β-lactamases), class C (AmpC), and class D enzymes. [, , , , , , , ] This broad spectrum of activity makes it a potentially valuable tool for addressing the growing challenge of antibiotic resistance mediated by these enzymes.
Studies using murine models of systemic infection have demonstrated the in vivo efficacy of BLI-489 in combination with piperacillin. [] The combination proved effective against infections caused by various β-lactamase-expressing pathogens, highlighting its potential for therapeutic applications. [] Additionally, studies utilizing the Galleria mellonella infection model further confirmed the in vivo synergistic effects of BLI-489 combined with imipenem or meropenem against carbapenemase-producing CRE. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2